Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate
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Overview
Description
Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion coordinated with a sulfinate group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran moiety. The combination of these functional groups imparts distinctive chemical reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate typically involves multi-step organic reactions. One common approach is the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding pyrazoline derivative.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions with salts of other metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Metal salts like sodium chloride (NaCl) or potassium bromide (KBr)
Major Products
Oxidation: Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonate
Reduction: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoline-5-sulfinate
Substitution: Corresponding metal sulfinate salts
Scientific Research Applications
Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate involves its interaction with molecular targets through its sulfinate and pyrazole functional groups. The sulfinate group can act as a nucleophile, participating in various chemical reactions, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-sulfinate
- Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-sulfinate
- Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonate
Uniqueness
Lithium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfinate is unique due to the specific positioning of the sulfinate group on the pyrazole ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C8H11LiN2O3S |
---|---|
Molecular Weight |
222.2 g/mol |
IUPAC Name |
lithium;2-(oxan-2-yl)pyrazole-3-sulfinate |
InChI |
InChI=1S/C8H12N2O3S.Li/c11-14(12)8-4-5-9-10(8)7-3-1-2-6-13-7;/h4-5,7H,1-3,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
ARYMBOKLUUFKFL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCOC(C1)N2C(=CC=N2)S(=O)[O-] |
Origin of Product |
United States |
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